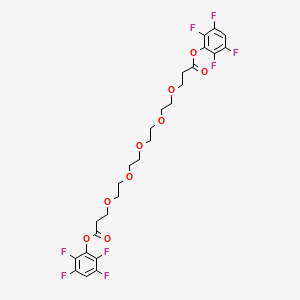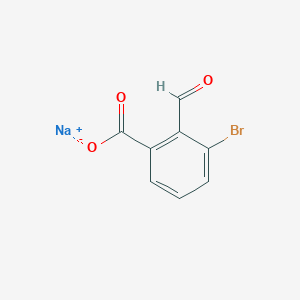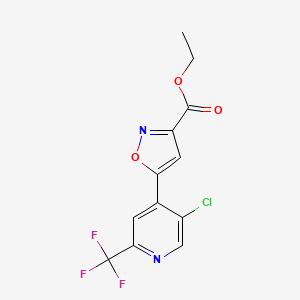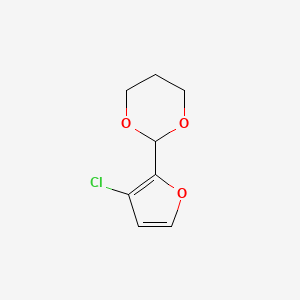![molecular formula C10H5ClN2O2S B13711549 8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione CAS No. 885272-29-7](/img/structure/B13711549.png)
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione is a chemical compound with a unique structure that combines elements of isothiazole and quinolizine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2H-isothiazolo[5,4-B]quinolizine-3,4-dione: Lacks the chlorine atom, which may affect its reactivity and biological activity.
8-Bromo-2H-isothiazolo[5,4-B]quinolizine-3,4-dione: Similar structure but with a bromine atom instead of chlorine, which can lead to different chemical properties.
8-Fluoro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione: Contains a fluorine atom, potentially altering its reactivity and interactions.
Uniqueness
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
885272-29-7 |
|---|---|
Molecular Formula |
C10H5ClN2O2S |
Molecular Weight |
252.68 g/mol |
IUPAC Name |
8-chloro-[1,2]thiazolo[5,4-b]quinolizine-3,4-dione |
InChI |
InChI=1S/C10H5ClN2O2S/c11-5-1-2-13-6(3-5)4-7-8(10(13)15)9(14)12-16-7/h1-4H,(H,12,14) |
InChI Key |
MMAAAXPWHGCXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC3=C(C2=O)C(=O)NS3)C=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)
